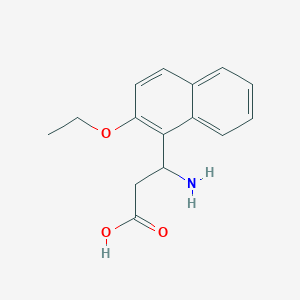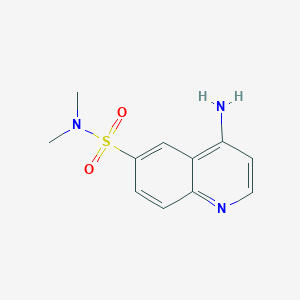
5-(Methylsulfanyl)-4-phenyl-1,2,3,4-tetrahydroisoquinoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(Methylthio)-4-phenyl-1,2,3,4-tetrahydroisoquinoline is a heterocyclic compound that features a tetrahydroisoquinoline core with a methylthio group at the 5-position and a phenyl group at the 4-position. This compound is of interest due to its potential biological activities and applications in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Methylthio)-4-phenyl-1,2,3,4-tetrahydroisoquinoline typically involves multi-step organic reactions. One common method includes the Pictet-Spengler reaction, where a phenethylamine derivative reacts with an aldehyde or ketone in the presence of an acid catalyst to form the tetrahydroisoquinoline core. The methylthio group can be introduced via nucleophilic substitution reactions using appropriate thiol reagents under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This includes controlling temperature, solvent choice, and reaction time. The use of continuous flow reactors and advanced purification techniques such as chromatography can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
5-(Methylthio)-4-phenyl-1,2,3,4-tetrahydroisoquinoline undergoes various chemical reactions, including:
Oxidation: The methylthio group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced to remove the phenyl group or to convert the tetrahydroisoquinoline core to a fully saturated isoquinoline.
Substitution: The phenyl group can be substituted with other functional groups using electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Hydrogen gas with a palladium catalyst, lithium aluminum hydride.
Substitution: Halogenating agents, nitrating agents, sulfonating agents.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Fully saturated isoquinoline derivatives.
Substitution: Halogenated, nitrated, or sulfonated derivatives.
Scientific Research Applications
5-(Methylthio)-4-phenyl-1,2,3,4-tetrahydroisoquinoline has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating neurological disorders and as an analgesic.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of 5-(Methylthio)-4-phenyl-1,2,3,4-tetrahydroisoquinoline involves its interaction with specific molecular targets and pathways. It may act on neurotransmitter receptors or enzymes involved in metabolic pathways. The exact mechanism can vary depending on the specific biological activity being studied.
Comparison with Similar Compounds
Similar Compounds
4-Phenyl-1,2,3,4-tetrahydroisoquinoline: Lacks the methylthio group, which may affect its biological activity.
5-Methylthio-1,2,3,4-tetrahydroisoquinoline: Lacks the phenyl group, which may influence its chemical reactivity and biological properties.
5-(Methylthio)-4-methyl-1,2,3,4-tetrahydroisoquinoline: Substitutes the phenyl group with a methyl group, altering its steric and electronic properties.
Uniqueness
5-(Methylthio)-4-phenyl-1,2,3,4-tetrahydroisoquinoline is unique due to the presence of both the methylthio and phenyl groups, which can significantly influence its chemical reactivity and biological activity. This combination of functional groups makes it a valuable compound for various research applications.
Properties
CAS No. |
106291-40-1 |
|---|---|
Molecular Formula |
C16H17NS |
Molecular Weight |
255.4 g/mol |
IUPAC Name |
5-methylsulfanyl-4-phenyl-1,2,3,4-tetrahydroisoquinoline |
InChI |
InChI=1S/C16H17NS/c1-18-15-9-5-8-13-10-17-11-14(16(13)15)12-6-3-2-4-7-12/h2-9,14,17H,10-11H2,1H3 |
InChI Key |
YYLGVUNPANYFLE-UHFFFAOYSA-N |
Canonical SMILES |
CSC1=CC=CC2=C1C(CNC2)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-Phenylfuro[3,4-b]quinoxalin-1(3H)-one](/img/structure/B15066045.png)





![6-Benzyl-2-(methylthio)-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine](/img/structure/B15066089.png)

![tert-Butyl 2-(aminomethyl)-6-azaspiro[3.5]nonane-6-carboxylate](/img/structure/B15066098.png)


![N-(2-Azabicyclo[2.2.1]heptan-6-yl)imidazo[1,2-a]pyridine-6-carboxamide](/img/structure/B15066123.png)
![N-(2-Azabicyclo[2.2.1]heptan-6-yl)imidazo[1,5-a]pyridine-6-carboxamide](/img/structure/B15066129.png)

